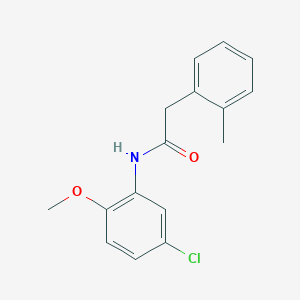
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide, commonly known as CMA, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. CMA belongs to the class of arylacetamide compounds and is known for its analgesic and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of CMA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, CMA is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
CMA has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, and has also been shown to have anxiolytic and antidepressant effects. CMA has also been studied for its potential use in treating neuropathic pain and has shown to be effective in reducing pain in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMA in lab experiments is its analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one limitation of using CMA is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of CMA. One direction is to further investigate its mechanism of action and how it interacts with other molecules in the body. Another direction is to study its potential use in treating other conditions, such as anxiety and depression. Additionally, further studies are needed to determine the optimal dosage and administration of CMA for its various applications.
Synthesis Methods
The synthesis of CMA involves the reaction of 5-chloro-2-methoxyaniline with 2-methylphenylacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain CMA in its pure form.
Scientific Research Applications
CMA has been widely used in scientific research for its various biochemical and physiological effects. It has been studied for its analgesic and anti-inflammatory properties and has shown promising results in animal models. CMA has also been studied for its potential use in treating neuropathic pain and has shown to be effective in reducing pain in animal models.
properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-12(11)9-16(19)18-14-10-13(17)7-8-15(14)20-2/h3-8,10H,9H2,1-2H3,(H,18,19) |
InChI Key |
SLWPBSWBWHWOTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Bis[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245742.png)
![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B245743.png)
![1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B245744.png)
![1,4-Bis[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245745.png)


![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)

